Cas no 920205-29-4 (1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine)

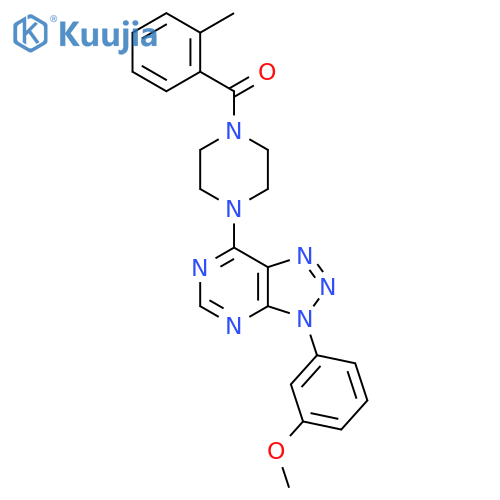

920205-29-4 structure

商品名:1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine 化学的及び物理的性質

名前と識別子

-

- VU0503066-1

- (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone

- [4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone

- 920205-29-4

- F2865-0956

- AKOS024473100

- 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine

- 1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine

-

- インチ: 1S/C23H23N7O2/c1-16-6-3-4-9-19(16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-7-5-8-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3

- InChIKey: TVZZLLJJTLNOCJ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1C)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=C(C=2)OC)N=N3)CC1

計算された属性

- せいみつぶんしりょう: 429.19132300g/mol

- どういたいしつりょう: 429.19132300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 644

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2865-0956-15mg |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-10mg |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-20μmol |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-2μmol |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-25mg |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-1mg |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-4mg |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-10μmol |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-20mg |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2865-0956-5μmol |

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine |

920205-29-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

920205-29-4 (1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬